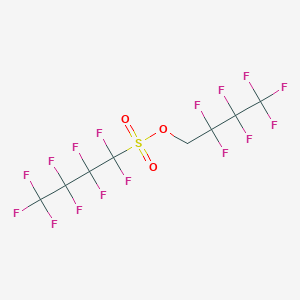

1h,1h-heptafluorobutyl nonafluorobutanesulfonate

Description

Properties

IUPAC Name |

2,2,3,3,4,4,4-heptafluorobutyl 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2F16O3S/c9-2(10,3(11,12)6(17,18)19)1-27-28(25,26)8(23,24)5(15,16)4(13,14)7(20,21)22/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXGIYYDHRSACPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(F)(F)F)(F)F)(F)F)OS(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2F16O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70382047 | |

| Record name | 1H,1H-Perfluorobutyl perfluorobutanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

482.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883499-32-9 | |

| Record name | 1H,1H-Perfluorobutyl perfluorobutanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H,1H-Heptafluorobutyl nonafluorbutanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Unseen Architect of Separation: A Technical Guide to 1h,1h-Heptafluorobutyl Nonafluorobutanesulfonate as a High-Efficiency Ion-Pairing Agent

For Researchers, Scientists, and Drug Development Professionals

Foreword: Charting a Course in Complex Separations

In the landscape of modern analytical chemistry, particularly within pharmaceutical and biotechnological research, the challenge of achieving baseline resolution for highly polar, ionic, or structurally similar analytes is a persistent hurdle. Traditional reversed-phase liquid chromatography (RPLC) often falls short, leading to poor retention, peak tailing, and compromised data quality. This guide delves into the nuanced world of ion-pairing chromatography (IPC), a powerful technique to modulate analyte retention and selectivity. Our focus is a formidable, yet less-documented molecule: 1h,1h-heptafluorobutyl nonafluorobutanesulfonate . While specific application literature for this compound is sparse, its chemical architecture allows for a detailed, mechanism-driven exploration of its role as a superior ion-pairing agent. This document serves as a foundational guide, extrapolating from the well-understood principles of its perfluorinated cousins to provide a robust operational and theoretical framework.

Part 1: The Core of Ion-Pairing Chromatography - A Mechanistic Overview

Ion-pair chromatography is a sophisticated variation of RPLC designed to enhance the retention of ionic and highly polar analytes on a non-polar stationary phase.[1][2] The technique introduces an "ion-pairing agent" into the mobile phase.[3] This agent is typically a large organic molecule with an ionic head and a hydrophobic tail. For the analysis of positively charged analytes (cations), an anionic ion-pairing agent is used, and vice-versa for anionic analytes.

Two primary models describe the mechanism of retention in IPC, and in reality, the process is often a hybrid of both:

-

The Ion-Pair Partition Model: This model posits that the ion-pairing agent forms a neutral, stoichiometric complex with the analyte of opposite charge in the mobile phase.[1][3] This newly formed neutral pair has increased hydrophobicity, allowing it to partition onto the non-polar stationary phase and be retained.[4]

-

The Dynamic Ion Exchange Model (Adsorption Model): In this model, the hydrophobic tail of the ion-pairing agent adsorbs onto the surface of the stationary phase, creating a dynamic, charged layer.[5] This effectively transforms the stationary phase into a pseudo-ion exchanger. Analyte ions in the mobile phase then undergo ion-exchange interactions with this modified surface, leading to retention.

The choice of ion-pairing agent, its concentration, the mobile phase pH, and organic modifier content are all critical parameters that control the separation selectivity.[1]

Part 2: Deconstructing this compound

The efficacy of this compound as an ion-pairing agent stems directly from its unique molecular structure.

Molecular Formula: C₈H₂F₁₆O₃S[6] Molecular Weight: 482.14 g/mol [6]

Let's dissect its key functional components:

-

The Nonafluorobutanesulfonate Head: This is the ionic core of the molecule. The sulfonate group (-SO₃⁻) is a strong acid anion, meaning it remains negatively charged over a very wide pH range. This consistent charge is crucial for robust and reproducible interactions with cationic analytes such as protonated basic drugs, peptides, and catecholamines.

-

The Heptafluorobutyl Tail: This highly fluorinated alkyl chain provides the necessary hydrophobicity for interaction with the reversed-phase stationary phase (e.g., C18 or C8). The high degree of fluorination significantly increases the hydrophobicity and the acidity of the sulfonic acid compared to its non-fluorinated hydrocarbon counterparts.

The combination of a strong anionic head and a potent hydrophobic tail makes this molecule an excellent candidate for pairing with positively charged analytes.

Visualizing the Ion-Pairing Mechanism

The following diagram illustrates the dual mechanisms by which this compound can mediate analyte retention in reversed-phase chromatography.

Caption: Dual retention mechanisms in ion-pairing chromatography.

Part 3: Field-Proven Insights & Experimental Considerations

As a Senior Application Scientist, the theoretical understanding of a reagent must be paired with practical, in-lab wisdom. While direct protocols for this compound are not widely published, the principles governing its use are analogous to other perfluorinated acids (PFAs) like Heptafluorobutyric acid (HFBA).[7][8]

Why Choose a Perfluorinated Sulfonate?

The primary advantage of using a highly fluorinated ion-pairing agent like this lies in its strength and volatility, especially when interfacing with mass spectrometry (MS).

| Feature | Trifluoroacetic Acid (TFA) | Heptafluorobutyric Acid (HFBA) | This compound (Predicted) |

| Ion-Pairing Strength | Moderate | Strong | Very Strong |

| Retention Increase | Good | Excellent | Superior |

| Volatility | High | Moderate | Moderate-Low |

| MS Ion Suppression | Significant[9] | Moderate | Potentially Significant |

| Column Equilibration | Fast | Slow | Very Slow |

Expertise in Action: Causality Behind Experimental Choices

-

Analyte Type: This agent is ideal for strongly basic compounds that are poorly retained even with weaker ion-pairing agents like formic acid or TFA. The "very strong" predicted ion-pairing strength arises from the combination of the highly acidic sulfonate group and the long, hydrophobic fluoroalkyl chains.

-

Detector Compatibility: While many perfluorinated reagents are volatile and compatible with MS, their use can lead to ion suppression.[9][10] The longer the fluoroalkyl chain, generally the stronger the retention but also the greater the potential for contaminating the MS source.[9] It is crucial to dedicate an LC system and column to ion-pairing methods to avoid carryover.[11][12]

-

Concentration and pH: A typical starting concentration for a strong ion-pairing agent in the mobile phase is low, around 0.005 M (5 mM).[3] The mobile phase should be acidic (e.g., pH 3) to ensure that basic analytes are fully protonated and available for pairing.[8]

Self-Validating Protocol: A Step-by-Step Methodology

This protocol is a robust starting point for method development using this compound.

Objective: To achieve symmetric and retained peaks for a mixture of basic pharmaceutical compounds.

1. System Preparation (Critical for Trustworthiness): a. Dedicate an HPLC/UHPLC system and a high-quality C18 column for this work to prevent contamination. b. Flush the entire system extensively with a high-organic solvent mixture (e.g., 90:10 Acetonitrile:Water) to remove any previous additives. c. Condition the new column with the initial mobile phase for at least 30-60 minutes, or until a stable baseline is achieved. Slow equilibration is a known characteristic of strong ion-pairing methods.[11]

2. Mobile Phase Preparation: a. Aqueous Phase (Mobile Phase A): Prepare a 5 mM solution of this compound in HPLC-grade water. Adjust the pH to 3.0 using a suitable acid (e.g., phosphoric acid, if not using MS). b. Organic Phase (Mobile Phase B): Prepare a 5 mM solution of the ion-pairing agent in a high-purity organic solvent like acetonitrile or methanol. Maintaining the ion-pairing agent in both mobile phases is crucial for reproducible gradients.

3. Chromatographic Conditions:

- Column: High-purity C18, 2.1 x 100 mm, 1.8 µm

- Flow Rate: 0.3 mL/min

- Column Temperature: 40 °C (to improve peak shape and reduce viscosity)

- Injection Volume: 2 µL

- Gradient: Start with a shallow gradient, for example:

- 0-2 min: 5% B

- 2-15 min: 5% to 60% B

- 15-16 min: 60% to 95% B

- 16-18 min: Hold at 95% B (column wash)

- 18-20 min: Return to 5% B (re-equilibration)

4. Post-Analysis System Flush: a. After the analytical run, flush the column and system with a mobile phase containing no ion-pairing agent to remove the reagent. A gradient from water to acetonitrile is effective.

Workflow Visualization

Caption: A robust workflow for IPC method development.

Part 4: Concluding Remarks and Future Outlook

This compound represents a powerful tool in the analytical chemist's arsenal for tackling challenging separations of cationic species. Its highly fluorinated structure provides strong hydrophobic interactions, while the sulfonate head ensures a consistent negative charge for effective ion pairing. While its use demands careful consideration of system dedication and potential MS suppression, the resulting improvements in retention, peak shape, and resolution can be substantial. As the complexity of drug molecules and biological samples continues to increase, the strategic application of potent ion-pairing agents like this will undoubtedly become more critical for generating high-quality, reliable analytical data.

References

-

Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. (2024). Technology Networks. [Link]

-

Which ion pair reagents are compatible with LC-MS? (2018). ResearchGate. [Link]

-

Ion pair chromatography for pharmacy students. (n.d.). Slideshare. [Link]

-

Ion-pair chromatography .pptx. (n.d.). Slideshare. [Link]

-

Review of Volatile Perfluorocarboxylic Acids as Ion Pair Reagents in LC: Part I. (n.d.). Chromatography Online. [Link]

-

The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. (2023). LCGC North America. [Link]

-

ion-pair agents+mass spec. (2008). Chromatography Forum. [Link]

-

Application of perfluorinated acids as ion-pairing reagents for reversed-phase chromatography and retention-hydrophobicity relationships studies of selected β-blockers. (2015). ResearchGate. [Link]

-

Ion-Pairing Selection and Mixer Considerations in the Development of LC-MS Workflows. (n.d.). Waters Corporation. [Link]

-

What Are the Considerations for Using Ion Pairing Reagents in My Mobile Phases? (2019). SCIEX. [Link]

-

Introduction to Ion Pair Chromatography. (2024). Mason Technology. [Link]

Sources

- 1. Ion Pair Chromatography Explained: Principles and Uses | Technology Networks [technologynetworks.com]

- 2. Ion Pair Chromatography | Ion-Pairing Agents | HPLC [masontechnology.ie]

- 3. Ion-pair chromatography .pptx [slideshare.net]

- 4. tcichemicals.com [tcichemicals.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. scbt.com [scbt.com]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. ion-pair agents+mass spec - Chromatography Forum [chromforum.org]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. What Are the Considerations for Using Ion Pairing Reagents in My Mobile Phases? [sciex.com]

Spectroscopic Characterization of 1H,1H-Heptafluorobutyl Nonafluorobutanesulfonate: A Technical Guide

This technical guide provides a comprehensive overview of the expected spectroscopic data for 1H,1H-heptafluorobutyl nonafluorobutanesulfonate, a highly fluorinated compound of interest in various research and industrial applications. As a member of the per- and polyfluoroalkyl substances (PFAS) family, its characterization requires specialized analytical approaches. This document will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule, offering insights grounded in established scientific principles and field-proven methodologies for the analysis of fluorinated compounds.

Introduction to this compound

This compound is a sulfonate ester with the chemical formula C₈H₂F₁₆O₃S and a molecular weight of 482.14 g/mol [1]. Its structure consists of a nonafluorobutanesulfonyl group esterified with a 1H,1H-heptafluorobutanol moiety. The high degree of fluorination imparts unique chemical and physical properties, which also present specific challenges and considerations for its spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of fluorinated organic molecules.[2] The presence of the ¹⁹F nucleus, with its 100% natural abundance and high sensitivity, provides a valuable spectroscopic handle for characterizing compounds like this compound.[2][3][4][5]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to be relatively simple, showing a single resonance corresponding to the two protons of the -CH₂- group.

-

Chemical Shift (δ): The protons are adjacent to a highly electronegative heptafluoropropyl group and an oxygen atom, which will cause a significant downfield shift. The expected chemical shift is in the range of 4.5 - 5.0 ppm .

-

Multiplicity: Due to coupling with the adjacent -CF₂- group, this signal is predicted to be a triplet .

Predicted ¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum will be more complex, with distinct signals for the nonafluorobutanesulfonyl and heptafluorobutyl moieties. The large chemical shift dispersion of ¹⁹F NMR is advantageous for resolving these signals.[2][6]

Table 1: Predicted ¹⁹F NMR Chemical Shifts

| Structural Unit | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| CF₃-CF₂-CF₂-CF₂-SO₂- | ~ -81 | Triplet |

| CF₃-CF₂-CF₂ -CF₂-SO₂- | ~ -122 | Multiplet |

| CF₃-CF₂ -CF₂-CF₂-SO₂- | ~ -126 | Multiplet |

| CF₃ -CF₂-CF₂-CF₂-SO₂- | ~ -115 | Triplet |

| -O-CH₂-CF₂-CF₂-CF₃ | ~ -82 | Triplet |

| -O-CH₂-CF₂-CF₂ -CF₃ | ~ -125 | Multiplet |

| -O-CH₂-CF₂ -CF₂-CF₃ | ~ -120 | Multiplet |

Disclaimer: These are predicted values based on typical chemical shifts for similar fluorinated groups. Actual values may vary depending on the solvent and experimental conditions.

Experimental Protocol: NMR Spectroscopy

A robust NMR analysis of fluorinated compounds involves a complementary set of experiments to correlate different nuclei.[7]

-

Sample Preparation: Dissolve the compound in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆).

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.

-

¹⁹F NMR Acquisition: Acquire a one-dimensional ¹⁹F NMR spectrum. Due to the wide chemical shift range, ensure an adequate spectral width.

-

2D Correlation Spectroscopy: Perform 2D NMR experiments such as ¹H-¹⁹F HETCOR (Heteronuclear Correlation) to establish correlations between proton and fluorine nuclei. For more complex structures, advanced techniques like the FESTA family of experiments can provide detailed coupling information.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying functional groups within a molecule. For this compound, the IR spectrum is expected to be dominated by strong absorptions from the C-F and S=O bonds.

Predicted IR Absorption Bands

Table 2: Predicted IR Absorption Frequencies

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H stretch | 2950 - 3000 | Weak |

| S=O stretch (asymmetric) | ~ 1350 | Strong |

| S=O stretch (symmetric) | ~ 1175 | Strong |

| C-F stretch | 1100 - 1300 | Very Strong |

| S-O stretch | 750 - 1000 | Strong |

The sulfonate group (S=O) typically shows strong asymmetric and symmetric stretching vibrations.[8][9] The spectrum will also feature very strong and broad absorption bands corresponding to the numerous C-F bonds.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum over the mid-IR range (typically 4000 - 400 cm⁻¹).

-

Data Analysis: Identify the characteristic absorption bands and compare them with known values for sulfonate esters and fluorinated compounds.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of a compound. The analysis of PFAS like this compound by MS, particularly with techniques like liquid chromatography-mass spectrometry (LC-MS), is well-established.[10][11]

Predicted Mass Spectrum and Fragmentation

The high stability of the perfluoroalkyl chains and the presence of the sulfonate group will dictate the fragmentation pattern. In-source fragmentation is a common phenomenon for PFAS and should be considered during analysis.[12]

-

Molecular Ion: The molecular ion [M]•⁺ may be observed, but it is often weak or absent in electron ionization (EI). For softer ionization techniques like electrospray ionization (ESI), the protonated molecule [M+H]⁺ or adducts might be more prominent.

-

Key Fragments: The fragmentation of perfluoroalkyl anions often involves complex rearrangements and the loss of neutral species.[13] Common neutral losses from PFAS include HF and CO₂ (if applicable).[14]

Table 3: Predicted Key Mass Fragments

| m/z | Proposed Fragment |

| 482 | [C₈H₂F₁₆O₃S]⁺ (Molecular Ion) |

| 283 | [C₄F₉SO₂]⁺ (Nonafluorobutanesulfonyl cation) |

| 169 | [C₄F₇]⁺ |

| 119 | [C₂F₅]⁺ |

| 100 | [C₂F₄]⁺ |

| 69 | [CF₃]⁺ |

The fragmentation pathways of PFAS are complex and can involve rearrangements.[13] A proposed fragmentation workflow is illustrated below.

Experimental Protocol: Mass Spectrometry

High-resolution mass spectrometry (HRMS) is highly recommended for the analysis of PFAS to achieve accurate mass measurements and confident formula determination.[10][15]

-

Sample Introduction: For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) can be used, often after derivatization.[16][17] However, for non-volatile compounds, Liquid Chromatography-Mass Spectrometry (LC-MS) with electrospray ionization (ESI) is the method of choice.[11]

-

Ionization: Negative ion mode ESI is often preferred for the analysis of sulfonate-containing PFAS.

-

Mass Analysis: Tandem mass spectrometry (MS/MS) is crucial for structural elucidation by analyzing the fragmentation of a selected precursor ion.[13]

-

Data Analysis: Utilize accurate mass data to propose elemental compositions for the parent ion and fragment ions. Compare fragmentation patterns with known PFAS fragmentation libraries and literature data.

Visualization of Molecular Structure and Fragmentation

Molecular Structure

Caption: Molecular structure of this compound.

Predicted Mass Spectrometry Fragmentation Pathway

Caption: Predicted fragmentation pathway in mass spectrometry.

Conclusion

The spectroscopic characterization of this compound requires a multi-technique approach. This guide provides a predictive framework for the expected NMR, IR, and MS data based on the known spectroscopic behavior of fluorinated compounds and sulfonate esters. The provided experimental protocols offer a starting point for researchers and scientists in the field of drug development and environmental analysis to confidently characterize this and similar PFAS compounds. It is crucial to combine data from all three techniques for unambiguous structure confirmation.

References

-

New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. National Institutes of Health. [Link]

-

Unravel the in-Source Fragmentation Patterns of Per- and Polyfluoroalkyl Substances during Analysis by LC-ESI-HRMS. ACS Publications. [Link]

-

FindPFΔS: Non-Target Screening for PFAS—Comprehensive Data Mining for MS2 Fragment Mass Differences. National Institutes of Health. [Link]

-

Total and Class-Specific Analysis of Per- and Polyfluoroalkyl Substances in Environmental Samples Using Nuclear Magnetic Resonance Spectroscopy. ResearchGate. [Link]

-

An Overview of Fluorine NMR. ResearchGate. [Link]

-

Multinuclear and Fluorine NMR Spectroscopy. University of Southampton. [Link]

-

19 F-centred NMR analysis of mono-fluorinated compounds. RSC Publishing. [Link]

-

Active Nuclei Fluorine-19 NMR Spectroscopy. Anasazi Instruments. [Link]

-

Uncovering per- and polyfluoroalkyl substances (PFAS) with nontargeted ion mobility spectrometry–mass spectrometry analyses. National Institutes of Health. [Link]

-

Unusual Fragmentations of Silylated Polyfluoroalkyl Compounds Induced by Electron Ionization. ACS Publications. [Link]

-

IR spectrum of epoxidized methyl ester sulfonate. ResearchGate. [Link]

-

Monitoring for Per- and Poly-Fluoroalkyl (PFAS) with Advanced Mass Spectrometry– Based Methods. Spectroscopy Online. [Link]

-

Analysis of Perfluoroalkyl Anion Fragmentation Pathways for Linear and Branched Perfluorooctanoic Acids (PFOA) during LC/ESI-MS/MS. Wellington Laboratories. [Link]

-

Infrared spectrum of sodium methyl ester sulfonate. ResearchGate. [Link]

-

How Do We Measure Poly- and Perfluoroalkyl Substances (PFASs) at the Surface of Consumer Products? National Institutes of Health. [Link]

-

Infrared spectrum of polymeric methyl ester sulfonate. ResearchGate. [Link]

-

PFAS Testing Methods, An Overview of Common Analytical Techniques. Avomeen. [Link]

-

Sulfonates infrared spectra. Chemistry Stack Exchange. [Link]

-

Infrared Spectra of Sulfones and Related Compounds. ACS Publications. [Link]

-

How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. YouTube. [Link]

-

1H NMR Spectrum (PHY0020438). PhytoBank. [Link]

-

Heptafluorobutyl Chloroformate-Based Sample Preparation Protocol for Nonchiral and Chiral Amino Acid Analysis by Gas Chromatography-Mass Spectrometry. ResearchGate. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Multinuclear and Fluorine NMR Spectroscopy | Southampton Chemistry Analytical Solutions | University of Southampton [southampton.ac.uk]

- 5. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]

- 6. researchgate.net [researchgate.net]

- 7. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Chemistry: Sulfonates infrared spectra [openchemistryhelp.blogspot.com]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. PFAS Testing Methods, An Overview of Common Analytical Techniques - Olympian Water Testing, LLC [olympianwatertesting.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. well-labs.com [well-labs.com]

- 14. FindPFΔS: Non-Target Screening for PFAS—Comprehensive Data Mining for MS2 Fragment Mass Differences - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Uncovering per- and polyfluoroalkyl substances (PFAS) with nontargeted ion mobility spectrometry–mass spectrometry analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Thermal Stability and Degradation Profile of 1H,1H-Heptafluorobutyl Nonafluorobutanesulfonate

Authored by: Gemini, Senior Application Scientist

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive analysis of the predicted thermal stability and degradation profile of 1H,1H-heptafluorobutyl nonafluorobutanesulfonate, a polyfluorinated sulfonate ester. In the absence of direct experimental data for this specific compound, this guide synthesizes information from analogous per- and polyfluoroalkyl substances (PFAS), including perfluoroalkyl sulfonates (PFSAs) and fluorinated esters, to build a robust theoretical framework. We delve into the molecular characteristics governing its thermal stability, propose a likely degradation pathway, and provide a detailed, field-proven experimental protocol for its characterization using Thermogravimetric Analysis coupled with Evolved Gas Analysis (TGA-EGA). This document is intended to serve as a foundational resource for researchers initiating studies on this and similar fluorinated compounds.

Introduction: Understanding this compound

This compound (C₈H₂F₁₆O₃S, Molar Mass: 482.14 g/mol ) is a complex polyfluoroalkyl substance. Its structure is characterized by two highly fluorinated carbon chains linked by a sulfonate ester functional group. The "1H,1H" designation indicates the presence of two hydrogen atoms on the carbon adjacent to the ester's oxygen atom, distinguishing it from its perfluorinated counterparts.

-

Nonafluorobutanesulfonate Group (C₄F₉SO₃-) : This perfluorinated chain provides significant chemical and thermal stability due to the high bond energy of C-F bonds. The sulfonate group is a strong electron-withdrawing group, influencing the reactivity of the ester linkage.

-

1H,1H-Heptafluorobutyl Group (-OCH₂C₃F₇) : This portion of the molecule introduces a potential "weak point." The C-H bonds are more susceptible to chemical and thermal degradation compared to C-F bonds. The ester linkage itself is a site of potential hydrolytic and thermal cleavage.

As a member of the broader PFAS class of compounds, its environmental persistence and degradation byproducts are of significant interest. Understanding its thermal stability is crucial for predicting its behavior in high-temperature applications, for developing safe disposal methods like incineration, and for assessing its lifecycle in various environments.

Theoretical Thermal Stability

The thermal stability of a molecule is dictated by the strength of its covalent bonds. In this compound, the array of C-F bonds confers high intrinsic stability. However, the molecule is not perfluorinated, and its stability will be governed by the weakest links in its structure.

The stability of sulfonate esters is known to be significant, but they are susceptible to cleavage under various conditions.[1][2] The primary points of thermal failure are predicted to be:

-

The Sulfonate Ester C-O Bond : Cleavage at this position would yield a heptafluorobutoxy radical and a nonafluorobutanesulfonyl radical.

-

The Sulfonate S-O Bond : While generally strong, this bond can be a point of scission, particularly in high-energy thermal processes.

-

The C-H Bonds : The two C-H bonds on the heptafluorobutyl moiety are significantly weaker than the C-F bonds and represent likely sites for initial radical attack or thermal decomposition.

-

The C-S Bond : In many perfluoroalkyl sulfonates, the C-S bond is a known point of cleavage during degradation, leading to desulfonation.[3]

Compared to a fully perfluorinated analogue, the presence of the -CH₂- group is expected to lower the overall thermal stability. Most polymers begin to melt or degrade before 200°C, while more stable fluoropolymers can withstand temperatures up to or exceeding 300°C.[4] It is reasonable to hypothesize that the initial decomposition temperature for this compound will lie in a range influenced more by the sulfonate ester and hydrocarbon linkage than by the highly stable fluorinated chains.

Predicted Degradation Profile & Pathway

Upon heating in an inert atmosphere, the thermal degradation of this compound is likely to proceed via a free-radical chain reaction. The process would initiate at the weakest bonds, followed by a cascade of fragmentation and rearrangement reactions.

A plausible degradation pathway is as follows:

-

Initiation : The initial bond scission likely occurs at the C-O bond of the ester or at one of the C-H bonds, due to their lower bond dissociation energies compared to the C-F, C-C, and S=O bonds.

-

Propagation : The initial radicals will attack other molecules or undergo intramolecular rearrangement. A key predicted step is the cleavage of the C-S bond (desulfonation), releasing sulfur dioxide (SO₂), a common product in the pyrolysis of sulfonates.[5]

-

Fragmentation : The resulting perfluoroalkyl and polyfluoroalkyl radicals will fragment into smaller, more volatile fluorinated compounds. This "unzipping" process may lead to the formation of various perfluoroalkenes (e.g., tetrafluoroethylene, C₂F₄) and other volatile organic fluorides (VOFs).[5]

-

Termination : Radicals combine to form stable, smaller molecules.

The presence of the -CH₂- group could also lead to the formation of hydrogen fluoride (HF) through elimination reactions.

The following diagram illustrates this predicted degradation pathway.

Caption: Predicted thermal degradation pathway.

Proposed Experimental Protocol: TGA-MS/FTIR Analysis

To empirically determine the thermal stability and degradation profile, a Thermogravimetric Analyzer (TGA) coupled with a Mass Spectrometer (MS) and/or a Fourier-Transform Infrared Spectrometer (FTIR) is the recommended methodology.[6][7] The TGA measures mass loss as a function of temperature, while the MS or FTIR identifies the chemical nature of the evolved gases.

Objective: To determine the onset decomposition temperature, the temperature of maximum decomposition rate, and to identify the gaseous byproducts of thermal degradation.

Materials & Equipment:

-

This compound sample

-

Thermogravimetric Analyzer (e.g., TA Instruments Discovery 5500 or similar)[7]

-

Coupled Mass Spectrometer or FTIR spectrometer

-

High-purity nitrogen (or other inert gas)

-

Microbalance

-

Platinum or ceramic TGA pans

Step-by-Step Methodology:

-

Sample Preparation:

-

Ensure the sample is pure and dry.

-

Using a microbalance, accurately weigh 5-10 mg of the sample into a tared TGA pan. A smaller sample size (1-5 mg) is preferable for TGA-MS to avoid saturating the detector.[7]

-

Record the exact initial mass.

-

-

Instrument Setup:

-

Purge the TGA furnace and balance with high-purity nitrogen at a flow rate of 50-100 mL/min to ensure an inert atmosphere.

-

Equilibrate the system at a starting temperature of 30°C.

-

Program the temperature profile: Heat from 30°C to 800°C at a linear heating rate of 10°C/min. A rate of 10-20°C/min is standard for generating high-quality data.[7][8]

-

Set up the coupled MS or FTIR to continuously scan the evolved gases from the TGA furnace throughout the temperature ramp. For MS, scan a mass range of 10-300 amu.

-

-

Data Acquisition:

-

Load the sample pan into the TGA.

-

Tare the balance.

-

Begin the heating program and data acquisition for TGA, MS, and/or FTIR simultaneously.

-

-

Data Analysis:

-

TGA Curve: Plot the sample mass (%) versus temperature (°C). From this curve, determine:

-

Onset Decomposition Temperature (T_onset): The temperature at which significant mass loss begins.

-

Temperature of Maximum Decomposition Rate (T_max): Determined from the peak of the first derivative of the TGA curve (DTG curve).

-

Residual Mass: The percentage of mass remaining at the end of the experiment.

-

-

MS/FTIR Data: Correlate the ion currents (MS) or absorbance spectra (FTIR) with specific temperatures on the TGA curve. Identify the evolved gases by their mass-to-charge ratios (e.g., m/z 64 for SO₂) or their characteristic IR absorption bands.

-

The following diagram illustrates the experimental workflow.

Caption: Experimental workflow for TGA-EGA analysis.

Data Presentation and Interpretation

The quantitative data derived from the TGA analysis should be summarized for clarity. The following table provides a template for presenting these key thermal stability parameters.

| Parameter | Symbol | Definition | Expected Value |

| Onset Decomposition Temp. | T_onset | Temperature at which significant mass loss begins. | (To be determined) |

| 5% Mass Loss Temp. | T₅% | Temperature at which 5% of the initial mass is lost. | (To be determined) |

| Max. Decomposition Rate Temp. | T_max | Temperature of the fastest decomposition rate (peak of DTG). | (To be determined) |

| Residual Mass @ 800°C | % Residue | Mass remaining at the end of the experiment. | (To be determined) |

Interpretation: A low T_onset would indicate relatively poor thermal stability, likely due to the sulfonate ester linkage and the C-H bonds. A high T_max suggests a rapid decomposition once initiated. The identification of SO₂, HF, and various CₓFᵧ fragments in the evolved gas analysis would confirm the predicted degradation pathway involving desulfonation and fragmentation of the fluorinated chains.

Conclusion and Future Directions

While this compound benefits from the inherent stability of its highly fluorinated moieties, its overall thermal stability is likely compromised by the sulfonate ester functional group and the presence of C-H bonds. The predicted degradation pathway involves a complex series of radical reactions, initiated at these weaker points and leading to desulfonation and fragmentation into smaller, volatile fluorinated compounds.

The experimental protocol outlined in this guide provides a clear and robust pathway for the empirical determination of these properties. Future research should focus on executing these experiments to validate the theoretical predictions. Furthermore, studies under oxidative conditions (e.g., using air as the purge gas) would provide critical insights into its combustion behavior, which is essential for developing effective disposal technologies. Investigating the hydrolytic stability of the ester bond at various pH levels would also be a valuable complementary study, as hydrolysis is a key degradation pathway for esters in aqueous environments.[4][9]

References

-

Pyrolysis of Two Perfluoroalkanesulfonates (PFSAs) and PFSA-Laden Granular Activated Carbon (GAC): Decomposition Mechanisms and the Role of GAC . Environmental Science & Technology. [Link]

-

Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models . National Institutes of Health (NIH). [Link]

-

The degradation mechanisms of perfluorooctanoic acid (PFOA) and perfluorooctane sulfonic acid (PFOS) by different chemical methods: A critical review . ResearchGate. [Link]

-

Fate of biosolids‐bound PFAS through pyrolysis coupled with thermal oxidation for air emissions control . National Institutes of Health (NIH). [Link]

-

Understanding the degradation mechanisms of per- and poly-fluoroalkyl substances (PFAS) through TGA-MS and FT-IR analysis . American Chemical Society (ACS). [Link]

-

High-Temperature Pyrolysis for Elimination of Per- and Polyfluoroalkyl Substances (PFAS) from Biosolids . MDPI. [Link]

-

A Review of Analytical Methods and Technologies for Monitoring Per- and Polyfluoroalkyl Substances (PFAS) in Water . MDPI. [Link]

-

Challenges in PFAS Postdegradation Analysis: Insights from the PFAS-CTAB Model System . ACS Measurement Science Au. [Link]

-

High-Temperature Pyrolysis for Elimination of Per- and Polyfluoroalkyl Substances (PFAS) from Biosolids . ResearchGate. [Link]

-

PFAS environmental investigations: how to decide on PFAS analysis and/or analyte . Ramboll. [Link]

-

pKa Data-Driven Insights into Multiple Linear Regression Hydrolysis QSARs: Applicability to Perfluorinated Alkyl Esters . Environmental Science & Technology. [Link]

-

(PDF) Poly- and Perfluoroalkyl Substance (PFAS) Analysis in Environmental Matrices: An Overview of the Extraction and Chromatographic Detection Methods . ResearchGate. [Link]

-

Mastering PFAS Testing: Top Techniques and Best Practices . BIS Research. [Link]

-

Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates . National Institutes of Health (NIH). [Link]

-

Thermogravimetric analysis (TGA) overlay of fluorinated and nonfluorinated polyether-segmented urethane copolymers with no nAl/PFPE loading . ResearchGate. [Link]

-

mechanism of ester hydrolysis . YouTube. [Link]

-

Sulfonate Esters . Periodic Chemistry. [Link]

-

Hydrolysis of esters - Mechanisms . YouTube. [Link]

-

Thermogravimetric Analysis (TGA) . University of Florida, Department of Chemistry. [Link]

-

Kinetics and Mechanistic Study of the Formation and Degradation of Sulfonate Esters . Novatia, LLC. [Link]

-

The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data . The Journal of Organic Chemistry. [Link]

-

Fluorine-Free, Low-Dielectric Photosensitive Polyimides Based on Methyl Methacrylate-Functionalized Bulky Diamines for High-Fidelity UV Patterning . ACS Applied Polymer Materials. [Link]

-

Sulfonate Esters – How Real is the Risk? . Product Quality Research Institute (PQRI). [Link]

Sources

- 1. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. periodicchemistry.com [periodicchemistry.com]

- 3. Fate of biosolids‐bound PFAS through pyrolysis coupled with thermal oxidation for air emissions control - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Understanding the degradation mechanisms of per- and poly-fluoroalkyl substances (PFAS) through TGA-MS and FT-IR analysis | Poster Board #755 - American Chemical Society [acs.digitellinc.com]

- 7. Thermogravimetric Analysis (TGA) – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Derivatization Potential of 1H,1H-Heptafluorobutyl Nonafluorobutanesulfonate

Abstract

This technical guide provides an in-depth exploration of the derivatization potential of 1H,1H-heptafluorobutyl nonafluorobutanesulfonate. While specific applications of this reagent are not extensively documented in peer-reviewed literature, its chemical structure suggests significant promise as a versatile derivatizing agent for enhancing the analytical detection of a wide range of molecules. By leveraging the exceptional leaving group ability of the nonafluorobutanesulfonate (nonaflate) anion and the volatility and electron-capturing properties of the heptafluorobutyl moiety, this reagent is poised to be a valuable tool for researchers in drug development, metabolomics, and environmental analysis. This guide will elucidate the fundamental chemical principles governing its reactivity, propose detailed derivatization protocols for key functional groups, and discuss the anticipated benefits for chromatographic and mass spectrometric analyses.

Introduction: The Imperative for Derivatization in Modern Analytical Science

In the landscape of modern research and development, the sensitive and accurate detection of molecules is paramount. Whether elucidating metabolic pathways, characterizing drug candidates, or monitoring environmental contaminants, analysts are often faced with molecules that are non-volatile, thermally labile, or possess poor ionization efficiency. Chemical derivatization addresses these challenges by modifying the analyte to impart more favorable analytical properties.[1][2] An ideal derivatizing agent should react rapidly and quantitatively under mild conditions to yield a stable product with significantly enhanced detectability.

Fluorinated reagents have garnered considerable attention in this context. The incorporation of a polyfluorinated tag can dramatically increase the volatility of polar analytes for gas chromatography (GC) and enhance their sensitivity in electron capture detection (ECD) and negative chemical ionization mass spectrometry (NCI-MS).[1] This guide focuses on the untapped potential of this compound as a potent derivatizing agent.

Chemical and Physical Properties of this compound

This compound is a highly fluorinated sulfonic acid ester. Its key physicochemical properties are summarized in the table below:

| Property | Value |

| Molecular Formula | C₈H₂F₁₆O₃S |

| Molecular Weight | 482.14 g/mol |

| CAS Number | 883499-32-9 |

| Appearance | Likely a colorless liquid (based on similar compounds) |

| Boiling Point | Not readily available |

| Solubility | Expected to be soluble in a wide range of organic solvents |

Safety Considerations: this compound is classified as toxic. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

The Chemistry of Derivatization: A Tale of a Potent Leaving Group

The derivatization potential of this compound is rooted in the principles of nucleophilic substitution. The molecule can be conceptually divided into two key components: the heptafluorobutyl group , which acts as the derivatizing tag, and the nonafluorobutanesulfonate (nonaflate) group , which is an exceptionally good leaving group.

The nonaflate anion (C₄F₉SO₃⁻) is the conjugate base of nonafluorobutanesulfonic acid, a superacid. The high acidity of the parent acid translates to the exceptional stability of the nonaflate anion. This stability is due to the strong electron-withdrawing effect of the nine fluorine atoms, which delocalize the negative charge on the sulfonate group through inductive effects. This makes the nonaflate anion an excellent leaving group, even surpassing the well-known triflate (trifluoromethanesulfonate) anion in some instances.[3]

The general mechanism for derivatization with this compound is a nucleophilic substitution reaction (SN2), where a nucleophilic functional group on the analyte molecule attacks the carbon atom attached to the nonaflate leaving group.

Caption: General workflow of derivatization.

Proposed Derivatization Protocols

Derivatization of Amines

Primary and secondary amines are excellent nucleophiles and are expected to react readily with this compound to form stable N-heptafluorobutyl derivatives. These derivatives will exhibit increased volatility and improved chromatographic behavior.

Reaction:

R-NH₂ + C₃F₇CH₂OSO₂C₄F₉ → R-NH-CH₂C₃F₇ + C₄F₉SO₃⁻ + H⁺

Proposed Protocol:

-

To 100 µL of the sample solution (containing the amine analyte) in an appropriate aprotic solvent (e.g., acetonitrile, dichloromethane), add 50 µL of a non-nucleophilic base (e.g., diisopropylethylamine, 2,6-lutidine) to neutralize the acid generated during the reaction.

-

Add 20 µL of a 10 mg/mL solution of this compound in the same solvent.

-

Vortex the mixture and heat at 60-80 °C for 30-60 minutes.

-

Cool the reaction mixture to room temperature.

-

The reaction can be monitored by thin-layer chromatography (TLC) or a rapid LC-MS analysis of an aliquot.

-

Upon completion, the reaction mixture can be directly injected for LC-MS analysis or subjected to a work-up procedure (e.g., liquid-liquid extraction) for GC-MS analysis.

Caption: Proposed workflow for amine derivatization.

Derivatization of Alcohols and Phenols

Alcohols and phenols are also suitable candidates for derivatization. The resulting heptafluorobutyl ethers will be significantly more volatile and less polar than the parent alcohols.

Reaction:

R-OH + C₃F₇CH₂OSO₂C₄F₉ → R-O-CH₂C₃F₇ + C₄F₉SO₃⁻ + H⁺

Proposed Protocol:

-

To 100 µL of the sample solution containing the alcohol or phenol in an aprotic solvent, add a strong, non-nucleophilic base (e.g., sodium hydride, potassium tert-butoxide) to deprotonate the hydroxyl group and form the more nucleophilic alkoxide or phenoxide.

-

Add 20 µL of a 10 mg/mL solution of this compound.

-

Stir the reaction mixture at room temperature for 1-2 hours. The reaction progress can be monitored by TLC or LC-MS.

-

For less reactive alcohols, gentle heating (40-60 °C) may be required.

-

Quench the reaction by adding a few drops of water.

-

Extract the derivatized product with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The residue can be reconstituted in a suitable solvent for GC-MS or LC-MS analysis.

Derivatization of Thiols

Thiols are highly nucleophilic and are expected to react rapidly with this compound to form heptafluorobutyl thioethers.[5]

Reaction:

R-SH + C₃F₇CH₂OSO₂C₄F₉ → R-S-CH₂C₃F₇ + C₄F₉SO₃⁻ + H⁺

Proposed Protocol:

-

The protocol for the derivatization of thiols is similar to that for amines, as thiols are also excellent nucleophiles.

-

To 100 µL of the sample solution, add 50 µL of a mild, non-nucleophilic base (e.g., diisopropylethylamine).

-

Add 20 µL of a 10 mg/mL solution of this compound.

-

The reaction is expected to proceed rapidly at room temperature (15-30 minutes).

-

Monitor the reaction by TLC or LC-MS.

-

The reaction mixture can be directly analyzed or subjected to a work-up procedure as described for alcohols.

Derivatization of Carboxylic Acids

Carboxylic acids can be derivatized to form heptafluorobutyl esters. This derivatization is particularly useful for GC analysis as it blocks the polar carboxyl group and increases volatility.

Reaction:

R-COOH + C₃F₇CH₂OSO₂C₄F₉ → R-COOCH₂C₃F₇ + C₄F₉SO₃H

Proposed Protocol:

-

To a solution of the carboxylic acid (approximately 1 mg) in 200 µL of a suitable solvent (e.g., acetonitrile), add a slight excess of a non-nucleophilic base (e.g., diisopropylethylamine) to form the carboxylate salt.

-

Add a 1.1 molar equivalent of this compound.

-

Heat the reaction mixture at 60 °C for 1 hour.

-

Monitor the reaction progress by TLC or LC-MS.

-

After cooling, the reaction mixture can be diluted with water and extracted with an organic solvent.

-

The organic extract is then washed with a saturated sodium bicarbonate solution to remove any unreacted carboxylic acid and the nonafluorobutanesulfonic acid byproduct.

-

The organic layer is dried, concentrated, and reconstituted for analysis.

Anticipated Analytical Advantages

The derivatization of analytes with the 1H,1H-heptafluorobutyl group is expected to confer several significant analytical advantages:

-

Enhanced Volatility for Gas Chromatography: The replacement of polar functional groups (e.g., -OH, -NH₂, -COOH) with the nonpolar heptafluorobutyl group will significantly increase the volatility of the analytes, making them amenable to GC analysis.[6]

-

Improved Chromatographic Peak Shape: By masking polar functional groups, derivatization reduces the likelihood of peak tailing caused by interactions with active sites in the GC column, leading to sharper, more symmetrical peaks and improved resolution.

-

Increased Sensitivity in Electron Capture Detection (ECD): The highly electronegative fluorine atoms in the heptafluorobutyl group make the derivatives excellent candidates for highly sensitive detection by ECD.

-

Enhanced Mass Spectrometric Detection:

-

Electron Ionization (EI): The heptafluorobutyl group can direct fragmentation pathways in EI-MS, potentially leading to characteristic fragment ions that can be used for structural elucidation and selective monitoring.

-

Negative Chemical Ionization (NCI): The high electron affinity of the heptafluorobutyl group will lead to a significant enhancement in signal intensity in NCI-MS, enabling ultra-trace level detection.

-

Electrospray Ionization (ESI): For LC-MS, the heptafluorobutyl tag can improve the ionization efficiency of certain molecules and provide a unique mass signature for identification.[2]

-

Caption: Key benefits of heptafluorobutyl derivatization.

Conclusion and Future Perspectives

This compound represents a promising, albeit underutilized, derivatizing agent with significant potential across various scientific disciplines. Its potent alkylating ability, stemming from the exceptional nonaflate leaving group, combined with the advantageous analytical properties of the heptafluorobutyl tag, makes it a compelling candidate for future methods development.

The proposed protocols in this guide offer a solid foundation for researchers to explore the utility of this reagent for the derivatization of amines, alcohols, thiols, and carboxylic acids. Further research is warranted to fully validate these methods and to explore the derivatization of other nucleophilic functional groups. The development of optimized and validated analytical methods using this compound could unlock new levels of sensitivity and selectivity in the analysis of challenging molecules, thereby advancing research in drug discovery, clinical diagnostics, and environmental monitoring.

References

- Yin, H., & Kopecky, K. (2000). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 8(3), 158-169.

- Santa, T. (2011). Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis.

- Šimek, P., & Hanzlíková, D. (2019). Heptafluorobutyl Chloroformate-Based Sample Preparation Protocol for Nonchiral and Chiral Amino Acid Analysis by Gas Chromatography-Mass Spectrometry. In Methods in Molecular Biology (Vol. 2030, pp. 245-256). Humana Press.

- Gąsior, Ł., et al. (2021).

- Baraznenok, I. L., Nenajdenko, V. G., & Balenkova, E. S. (2001). Chemical properties of triflic anhydride. Tetrahedron, 57(48), 9511-9547.

- Firouzabadi, H., Iranpoor, N., & Ghadiri, M. (2006). Aluminium triflate: A remarkable Lewis acid catalyst for the ring opening of epoxides by alcohols. Tetrahedron Letters, 47(48), 8529-8532.

- Yi, C. S., Lee, D. H., & He, Z. (2011). Selective catalytic C-H alkylation of alkenes with alcohols. Journal of the American Chemical Society, 133(37), 14916-14919.

- Higashi, T., & Ogawa, S. (2017). Comparing derivatization reagents for quantitative LC–MS/MS analysis of a variety of vitamin D metabolites. Analytical and Bioanalytical Chemistry, 409(2), 437-448.

- Šimek, P., & Hanzlíková, D. (2010). GC separation of amino acid enantiomers via derivatization with heptafluorobutyl chloroformate and Chirasil-L-Val column.

- Zlatopolskiy, B. D., et al. (2015). Novel Methodologies for Site-selective Fluorine-18-Labeling of Thiol Containing Molecules. eScholarship, University of California.

- Higashi, T. (2013). Derivatization in Liquid Chromatography for Mass Spectrometric Detection. Journal of Analytical & Bioanalytical Techniques, 4(5), 1-8.

- Wang, Z., & Chen, G. (2019).

- Ashenhurst, J. (2023). Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Master Organic Chemistry.

- Šimek, P., & Hanzlíková, D. (2019). GC separation of amino acid enantiomers via derivatization with heptafluorobutyl chloroformate and Chirasil‐L‐Val column.

- Colomb, E., et al. (2022). Novel [18F]-labeled thiol for the labeling of Dha- or maleimide-containing biomolecules. EJNMMI Radiopharmacy and Chemistry, 7(1), 10.

- Orata, F. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis.

-

Wikipedia. (n.d.). Leaving group. In Wikipedia. Retrieved from [Link]

- Organic Chemistry Tutor. (2021, February 9). Alkylation of Alcohols, Part 1a: with Alkyl Halides and Sulfonates (mechanism, side reactions) [Video]. YouTube.

- Janssen, F. W., & Ruelius, H. W. (1987). Derivatization of thiol-containing compounds.

- Heiles, S., et al. (2020). New Derivatization Reagent for Detection of free Thiol-groups in Metabolites and Proteins in Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging. Analytical Chemistry, 92(10), 7006-7014.

- Katajamaa, M., & Oresic, M. (2005). Derivatization Methods in GC and GC/MS. In Metabolomics in Practice (pp. 53-65).

- Yi, C. S., Lee, D. H., & He, Z. (2011). Selective catalytic C-H alkylation of alkenes with alcohols. Science, 333(6049), 1613-1615.

- Leah4sci. (2013, August 14). Leaving Groups in Substitution and Elimination Reactions (vid 1 of 2) [Video]. YouTube.

- The Organic Chemistry Tutor. (2023, March 22). Leaving Group Stability - SN1 and SN2 Reactions [Video]. YouTube.

Sources

- 1. jfda-online.com [jfda-online.com]

- 2. ddtjournal.com [ddtjournal.com]

- 3. Towards Highly Activating Leaving Groups: Studies on the Preparation of Some Halogenated Alkyl Sulfonates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. Derivatization of thiol-containing compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

solubility of 1h,1h-heptafluorobutyl nonafluorobutanesulfonate in organic solvents

An In-Depth Technical Guide to the Solubility of 1H,1H-Heptafluorobutyl Nonafluorobutanesulfonate in Organic Solvents

Introduction

This compound is a highly fluorinated ester with the chemical formula C₈H₂F₁₆O₃S and a molecular weight of 482.14 g/mol .[1][2] Its structure, comprising a perfluorinated sulfonate group and a perfluorinated butyl alcohol moiety, imparts unique physicochemical properties that are of significant interest in advanced materials, specialty coatings, and potentially as a component in non-aqueous electrolyte systems. The utility of this compound in any application is fundamentally governed by its interaction with the solvent environment. Understanding its solubility in a diverse range of organic solvents is therefore a critical prerequisite for its effective formulation, application, and for predicting its environmental fate and transport.

This guide provides a comprehensive analysis of the expected solubility behavior of this compound. Due to the limited availability of direct experimental data for this specific molecule in public literature, this document leverages established principles of physical organic chemistry, data from structurally analogous per- and polyfluoroalkyl substances (PFAS), and theoretical frameworks such as Hansen Solubility Parameters (HSP) to provide a robust predictive model. Furthermore, a detailed, self-validating experimental protocol for the precise determination of its solubility is presented, empowering researchers to generate reliable data.

Physicochemical Properties and Structural Analysis

The solubility of a compound is dictated by its molecular structure. The structure of this compound is characterized by two distinct, highly fluorinated chains linked by a polar sulfonate ester group.

-

Nonafluorobutanesulfonyl Group (C₄F₉SO₃-) : This is a strongly electron-withdrawing and highly polar moiety. The sulfonate group is a key contributor to the molecule's polarity and its ability to interact via dipole-dipole forces.

-

1H,1H-Heptafluorobutyl Group (-CH₂C₃F₇) : This is a highly fluorinated alkyl chain. The presence of two hydrogens on the carbon adjacent to the ester oxygen slightly reduces the overall fluorination compared to a perfluorinated chain, which may subtly influence its interaction with solvents. The extensive fluorination makes this portion of the molecule both hydrophobic (water-repelling) and, crucially, lipophobic (oil-repelling).[3][4][5]

-

Ester Linkage (-SO₂-O-CH₂-) : This linkage provides a site for polar interactions and potential hydrogen bonding with protic solvents.

Overall, the molecule is a classic example of a "fluorous" compound. It possesses a high degree of polarity localized at the sulfonate ester head, while the fluorinated tails are non-polar but not in the same way as hydrocarbons. These fluorous tails have weak van der Waals forces and prefer to interact with other fluorinated molecules.

Theoretical Framework for Solubility Prediction

The Principle of "Like Dissolves Like"

The adage "like dissolves like" is the foundational principle for predicting solubility. It states that substances with similar intermolecular forces are likely to be soluble in one another. For this compound, this means:

-

Polar Solvents are expected to interact favorably with the polar sulfonate ester group.

-

Nonpolar Hydrocarbon Solvents are expected to be poor solvents due to the lipophobicity of the fluorinated chains.

-

Fluorinated Solvents are predicted to be excellent solvents, as they can effectively solvate the fluorinated tails.

Hansen Solubility Parameters (HSP)

A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters.[6][7] HSP theory posits that the total cohesive energy of a substance can be divided into three components:

-

δD (Dispersion) : Energy from van der Waals forces.

-

δP (Polar) : Energy from dipole-dipole interactions.

-

δH (Hydrogen Bonding) : Energy from hydrogen bonds.

Each molecule can be described by a point in 3D "Hansen space" defined by these three parameters. The principle is that substances with a small "distance" (Ra) between their points in Hansen space are likely to be miscible.[6][8]

The distance Ra is calculated as: Ra = √[4(δD₂ - δD₁)² + (δP₂ - δP₁)² + (δH₂ - δH₁)²]

While the exact HSP values for this compound are not published, they can be estimated using group contribution methods. Based on its structure, it is expected to have a moderate δP and δH due to the sulfonate ester group, and a unique δD characteristic of fluorinated compounds.

Table 1: Hansen Solubility Parameters of Common Organic Solvents

| Solvent | δD (MPa⁰.⁵) | δP (MPa⁰.⁵) | δH (MPa⁰.⁵) |

| Acetone | 15.5 | 10.4 | 7.0 |

| Acetonitrile | 15.3 | 18.0 | 6.1 |

| Chloroform | 17.8 | 3.1 | 5.7 |

| Dichloromethane | 17.0 | 7.3 | 7.1 |

| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 |

| Ethanol | 15.8 | 8.8 | 19.4 |

| Hexane | 14.9 | 0.0 | 0.0 |

| Methanol | 15.1 | 12.3 | 22.3 |

| N-Methyl-2-pyrrolidone (NMP) | 18.0 | 12.3 | 7.2 |

| Toluene | 18.0 | 1.4 | 2.0 |

| Water | 15.5 | 16.0 | 42.3 |

Predicted Solubility in Various Organic Solvents

Based on the principles above and data from analogous compounds like Perfluorooctanesulfonate (PFOS)[9], we can predict the solubility of this compound.

Table 2: Predicted Solubility of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone, Acetonitrile, DMF, NMP, DMSO | High | The strong dipole of these solvents interacts favorably with the polar sulfonate ester group. Similar fluorinated polymers show excellent solubility in these solvents.[10] A note of caution: some PFAS have shown degradation in solvents like DMSO and acetonitrile.[11] |

| Polar Protic | Methanol, Ethanol, Isopropanol | High to Moderate | The polarity and hydrogen bonding capability of alcohols will solvate the polar head group. Solubility is expected to decrease as the alcohol's hydrocarbon chain length increases, a trend observed with PFOS.[9] |

| Chlorinated | Dichloromethane, Chloroform | Moderate | These solvents possess a moderate polarity and can interact with the polar ester group. Their ability to dissolve a wide range of organic compounds may extend to this fluorinated ester. |

| Nonpolar Aromatic | Toluene, Benzene | Low to Very Low | The large, nonpolar hydrocarbon structure is incompatible with both the polar head and the lipophobic fluorinated tails. |

| Nonpolar Aliphatic | Hexane, Heptane, Cyclohexane | Very Low | Significant mismatch in polarity and intermolecular forces. The lipophobicity of the fluorinated chains leads to poor interaction with alkanes.[3][5] |

| Fluorinated | Perfluorohexane, Fluorinated Ethers | High | "Fluorous dissolves fluorous." These solvents are the ideal environment for solvating the long fluorinated tails, leading to high miscibility. |

Experimental Protocol for Solubility Determination

To obtain definitive solubility data, a rigorous experimental approach is necessary. The following protocol is designed to ensure thermodynamic equilibrium is reached and the data is accurate and reproducible.[12]

Workflow for Experimental Solubility Determination

Caption: Experimental workflow for determining the solubility of a solid in a liquid.

Step-by-Step Methodology

-

Materials and Preparation :

-

This compound (solute) of known purity.

-

High-purity (e.g., HPLC grade) organic solvent.

-

Temperature-controlled orbital shaker or magnetic stirrer.

-

Analytical balance, volumetric flasks, and pipettes.

-

Glass vials with screw caps.

-

Centrifuge.

-

Syringes and 0.2 µm chemical-resistant (e.g., PTFE) syringe filters.

-

-

Equilibration :

-

To a series of glass vials, add a measured volume of the chosen solvent (e.g., 5.00 mL).

-

Add an excess amount of the solute to each vial. A significant amount of undissolved solid should be clearly visible to ensure a saturated solution is formed.[13]

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25.0 °C).

-

Agitate the mixtures for a sufficient period to ensure equilibrium is reached. A minimum of 24 hours is recommended, but the time should be validated by taking measurements at different time points (e.g., 24h, 48h, 72h) until the measured concentration is constant.[12]

-

-

Phase Separation :

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to settle. Centrifugation at a constant temperature can accelerate this process.[12]

-

Carefully draw the supernatant (the saturated solution) into a syringe.

-

Attach a 0.2 µm syringe filter and dispense the clear, particle-free filtrate into a clean, tared vial. This step is critical to remove any microscopic solid particles.[12][13]

-

-

Analysis :

-

Accurately weigh the collected filtrate to determine its mass.

-

Prepare a series of dilutions of the filtrate using fresh solvent.

-

Analyze the diluted solutions using a suitable, pre-calibrated analytical technique. Given the fluorinated nature and expected low concentrations in some solvents, Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly recommended method. Quantitative ¹⁹F Nuclear Magnetic Resonance (qNMR) using an internal standard could also be employed.

-

Construct a calibration curve from standards of known concentration to quantify the amount of solute in the filtrate.

-

-

Calculation and Reporting :

-

Calculate the concentration of the solute in the original, undiluted filtrate.

-

Express the solubility in standard units, such as grams per liter (g/L) or moles per liter (mol/L). The density of the saturated solution (determined from the mass and volume of the filtrate) can be used to express solubility in other units like molality or mass fraction if required.

-

Conclusion

While direct, published solubility data for this compound remains scarce, a robust understanding of its likely behavior can be achieved through the application of fundamental chemical principles. This highly fluorinated ester is predicted to exhibit high solubility in polar aprotic and fluorinated solvents, moderate solubility in polar protic and chlorinated solvents, and very poor solubility in nonpolar hydrocarbon solvents. This predictive framework allows researchers and formulation scientists to make informed initial solvent choices. However, for any critical application, these predictions must be validated through rigorous experimental measurement. The detailed protocol provided in this guide offers a reliable pathway to generate high-quality, thermodynamically meaningful solubility data, enabling the full potential of this unique molecule to be realized.

References

-

Review of Physical and Chemical Properties of Perfluorooctanyl sulphonate (PFOS) with Respect to its Potential Contamination on. (2012). Scientific.net. [Link]

-

Various Authors. (2022). How will you determine the solubility of a solid in a liquid solvent? Quora. [Link]

-

Flasch, S., et al. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data. [Link]

-

ITRC. (n.d.). Physical and Chemical Properties – PFAS — Per- and Polyfluoroalkyl Substances. ITRCWEB. [Link]

-

University of Toronto. (2023). Solubility of Organic Compounds. Course Handout. [Link]

-

Gamsjäger, H., et al. (Eds.). (2008). The Experimental Determination of Solubilities. ResearchGate. [Link]

-

Ameduri, B. (2020). Fluorinated sulfonate surfactants. ResearchGate. [Link]

-

Ma, J., & Larsen, R. M. (2014). Use of Hansen solubility parameters to predict dispersion and strain transfer of functionalized single-walled carbon nanotubes in poly(vinylidene fluoride) composites. ResearchGate. [Link]

-

Wikipedia contributors. (n.d.). Perfluorooctanesulfonic acid. Wikipedia. [Link]

-

Wikipedia contributors. (n.d.). Hansen solubility parameter. Wikipedia. [Link]

-

National Center for Biotechnology Information. (n.d.). Perfluorooctanesulfonic acid. PubChem. [Link]

-

SALTISE. (2021). Organic Chemistry: Introduction to Solubility. SALTISE. [Link]

-

Abbott, S. (n.d.). HSP Basics | Practical Solubility Science. Prof Steven Abbott. [Link]

-

Hansen, C. M. (n.d.). Hansen Solubility Parameters. Hansen-Solubility. [Link]

-

Wang, Y., et al. (2017). PFOS solubility in different organic solvents (a) and alcoholic... ResearchGate. [Link]

-

Ma, J., & Larsen, R. M. (2014). Use of Hansen solubility parameters to predict dispersion and strain transfer of functionalized single-walled carbon nanotubes in poly(vinylidene fluoride) composites. Semantic Scholar. [Link]

-

Hsiao, S. H., et al. (2013). Solubility behavior of PEIs in various organic solvents. ResearchGate. [Link]

-

Geng, Y., et al. (2021). Stability of Per- and Polyfluoroalkyl Substances in Solvents Relevant to Environmental and Toxicological Analysis. PMC - NIH. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. This compound [cymitquimica.com]

- 3. Review of Physical and Chemical Properties of Perfluorooctanyl sulphonate (PFOS) with Respect to its Potential Contamination on the Environment | Scientific.Net [scientific.net]

- 4. researchgate.net [researchgate.net]

- 5. Perfluorooctanesulfonic acid - Wikipedia [en.wikipedia.org]

- 6. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 7. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Stability of Per- and Polyfluoroalkyl Substances in Solvents Relevant to Environmental and Toxicological Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. quora.com [quora.com]

A Technical Guide to 5-Amino-2-chloro-4-fluorobenzaldehyde: A Key Intermediate in Modern Drug Discovery

An important clarification regarding CAS number 52700-35-3 is necessary. Initial research indicates that this number is assigned to multiple, structurally distinct chemical compounds. These include 1H,1H-Heptafluorobutyl nonafluorobutanesulfonate[1], a polymeric perfluoroalkyl ether known as AFLUNOX 2507 or Krytox 1506[2][3][4][5][6], and several unrelated fluorinated benzaldehyde derivatives that appeared in the search results.

Given the specified audience of "Researchers, scientists, and drug development professionals," this guide will focus on a compound with direct relevance to pharmaceutical synthesis. Therefore, we will delve into the chemical properties and structure of a representative substituted benzaldehyde, 5-amino-2-chloro-4-fluorobenzaldehyde , a versatile building block in medicinal chemistry.

This guide provides an in-depth overview of 5-amino-2-chloro-4-fluorobenzaldehyde, a halogenated and aminated benzaldehyde derivative. Its unique structural features make it a valuable precursor in the synthesis of a wide range of biologically active molecules. We will explore its chemical properties, structure, synthesis, reactivity, and applications in the pharmaceutical industry.

Physicochemical Properties and Structural Elucidation

5-Amino-2-chloro-4-fluorobenzaldehyde is a solid at room temperature with a defined melting point, indicating its purity.[7] Key physicochemical data are summarized in the table below.

| Property | Value | Source |

| CAS Number | 123614-87-9 | [7] |

| Molecular Formula | C₇H₅ClFNO | [8][9] |

| Molecular Weight | 173.57 g/mol | [8][9] |

| Physical Form | Solid | [7] |

| Purity | ≥98% | [7] |

| Storage Temperature | 2-8°C, protect from light | [7] |

The structure of 5-amino-2-chloro-4-fluorobenzaldehyde, featuring an aldehyde, an amino group, a chlorine atom, and a fluorine atom on a benzene ring, is a key determinant of its reactivity.[8] The presence of both electron-donating (amino) and electron-withdrawing (halogen, aldehyde) groups on the aromatic ring creates a unique electronic profile that influences its role in chemical synthesis.

Figure 1: Chemical structure of 5-amino-2-chloro-4-fluorobenzaldehyde.

Synthesis and Reactivity

Halogenated and aminated benzaldehydes are crucial intermediates in organic synthesis.[10] The synthesis of fluorobenzaldehydes can often be achieved through halogen-exchange reactions. For instance, 4-fluorobenzaldehyde can be produced from 4-chlorobenzaldehyde using potassium fluoride at high temperatures with a suitable catalyst.[11][12][13] The specific synthesis of 5-amino-2-chloro-4-fluorobenzaldehyde would involve multi-step synthetic routes, leveraging principles of electrophilic aromatic substitution and functional group interconversion.

The reactivity of this molecule is governed by its functional groups:

-

Aldehyde Group: Susceptible to nucleophilic attack and can participate in condensation reactions, such as the Knoevenagel condensation, to form carbon-carbon bonds. It can also be a precursor for the formation of Schiff bases.[12]

-

Amino Group: A nucleophilic center and an activating group that directs electrophilic substitution to the ortho and para positions.[10]

-

Halogen Substituents: The chlorine and fluorine atoms modulate the electronic properties of the aromatic ring, influencing its reactivity in nucleophilic aromatic substitution reactions.[10]

Figure 2: Generalized synthesis workflow.

Applications in Drug Development

The true value of 5-amino-2-chloro-4-fluorobenzaldehyde lies in its role as a versatile building block for the synthesis of complex pharmaceutical compounds. The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity to biological targets.[14][15]

This intermediate is particularly useful in the development of:

-

Kinase Inhibitors: The amino-pyrimidine scaffold, which can be synthesized from intermediates like this, is a common feature in many kinase inhibitors. For example, 5-chloro-2-amino-pyrimidine derivatives have been investigated as potent PLK4 inhibitors for cancer therapy.[16]

-

Anti-inflammatory and Analgesic Drugs: Halogenated benzaldehydes are instrumental in creating a diverse range of biologically active compounds, including those with anti-inflammatory properties.[14][17][18][19]

-

Agrochemicals and Fine Chemicals: Beyond pharmaceuticals, this compound's reactivity makes it a valuable precursor in the synthesis of various agrochemicals and other fine chemicals.[17]

Figure 3: Role in a typical drug discovery pathway.

Analytical Methodologies

Ensuring the purity and quality of pharmaceutical intermediates is critical. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary analytical techniques for the quantification of halogenated benzaldehydes.[20][21]

High-Performance Liquid Chromatography (HPLC):

-

Principle: A high-resolution separation technique ideal for non-volatile compounds.[21]

-

Protocol Overview: A reversed-phase HPLC method with UV detection is typically employed. For enhanced sensitivity, derivatization with agents like 2,4-dinitrophenylhydrazine (DNPH) can be performed.[20]

-

Column: C18 stationary phase.

-

Mobile Phase: A gradient of acetonitrile and water.

-

Detection: UV at approximately 254 nm.[21]

-

Gas Chromatography (GC):

-

Principle: Suitable for the analysis of volatile and thermally stable compounds.[20]

-

Protocol Overview: GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) provides high sensitivity and specificity.

-

Column: A non-polar or medium-polarity capillary column.

-

Injector and Detector Temperature: Optimized to ensure volatilization without degradation.

-

For the analysis of the amino group, derivatization with o-phthalaldehyde (OPA) or 9-fluorenylmethyl chloroformate (FMOC) followed by HPLC with fluorescence detection is a sensitive and reproducible method.[22][23]

Safety and Handling